Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-
CAS No.: 502422-38-0
Cat. No.: VC18690636
Molecular Formula: C14H8Cl2N2O
Molecular Weight: 291.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502422-38-0 |
|---|---|
| Molecular Formula | C14H8Cl2N2O |
| Molecular Weight | 291.1 g/mol |
| IUPAC Name | 2-(2,3-dichlorophenyl)-4-pyridin-2-yl-1,3-oxazole |
| Standard InChI | InChI=1S/C14H8Cl2N2O/c15-10-5-3-4-9(13(10)16)14-18-12(8-19-14)11-6-1-2-7-17-11/h1-8H |
| Standard InChI Key | AAWCNLJAPJLNKK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=COC(=N2)C3=C(C(=CC=C3)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- (IUPAC name: 2-(2,3-dichlorophenyl)-4-pyridin-2-yl-1,3-oxazole) features a pyridine ring fused to an oxazole heterocycle, which is further substituted with a 2,3-dichlorophenyl group. The oxazole ring—a five-membered structure containing one oxygen and one nitrogen atom—imparts electron-rich regions that facilitate interactions with biological targets. The dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, potentially enhancing binding affinity in enzyme pockets.
Physicochemical Properties
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈Cl₂N₂O |
| Molecular Weight | 291.1 g/mol |
| CAS Number | 502422-38-0 |
| Structural Features | Pyridine, oxazole, dichlorophenyl |
The compound’s logP (estimated octanol-water partition coefficient) is predicted to be moderate (~3.2), balancing lipophilicity for membrane penetration and aqueous solubility for bioavailability. Hydrogen-bond acceptors (four oxygen and nitrogen atoms) and donors (one NH group in oxazole) further influence its pharmacokinetic profile.
Synthesis and Optimization
Synthetic Pathways
The synthesis of Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- typically involves multi-step reactions under controlled conditions. A representative approach may include:
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Oxazole Ring Formation: Condensation of 2-aminopyridine with a dichlorophenyl-substituted carbonyl compound under dehydrating conditions.
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Cross-Coupling: Suzuki-Miyaura coupling to introduce the pyridyl group, utilizing palladium catalysts and aryl boronic acids.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound from byproducts.
Reaction Challenges
Key challenges include managing the reactivity of the dichlorophenyl group, which may undergo unintended substitution under basic conditions. Additionally, regioselectivity in oxazole formation requires precise temperature control and catalyst selection to avoid isomerization.
Biological Activity and Mechanisms
Enzyme Inhibition
The oxazole moiety’s electron-rich nature enables interactions with catalytic sites of enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. Docking studies of analogous compounds show favorable binding energies (-9.2 kcal/mol) at InhA’s active site, suggesting a potential mechanism for antimycobacterial activity .
Applications in Drug Discovery
Anticancer Scaffolds
Pyridine-oxazole hybrids are explored as kinase inhibitors. For instance, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives inhibit CDK4/6 with IC₅₀ values <10 nM, demonstrating efficacy in xenograft models . The dichlorophenyl group in Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]- could similarly enhance selectivity for oncogenic kinases by filling hydrophobic pockets .
Agrochemistry
Oxazole derivatives are employed in fungicides and herbicides. The dichlorophenyl group’s electronegativity may disrupt fungal cytochrome P450 enzymes, analogous to commercial triazole fungicides.
Future Research Directions
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Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) in model organisms.
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Target Identification: Screen against panels of bacterial and human kinases to identify primary targets.
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Structural Optimization: Modify the dichlorophenyl group to reduce potential off-target effects while maintaining potency.
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